molecular formula C15H18N2O3S B14813453 ethyl 4-[(2,3-dihydro-1H-indol-1-ylcarbonothioyl)amino]-4-oxobutanoate

ethyl 4-[(2,3-dihydro-1H-indol-1-ylcarbonothioyl)amino]-4-oxobutanoate

Cat. No.: B14813453
M. Wt: 306.4 g/mol
InChI Key: FIOIPJVXOBRNAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(2,3-dihydro-1H-indol-1-ylcarbonothioyl)amino]-4-oxobutanoate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(2,3-dihydro-1H-indol-1-ylcarbonothioyl)amino]-4-oxobutanoate typically involves the reaction of indole derivatives with carbonothioyl compounds. One common method involves the reaction of 2,3-dihydro-1H-indole with ethyl 4-oxobutanoate in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 60-80°C .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2,3-dihydro-1H-indol-1-ylcarbonothioyl)amino]-4-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction temperature25-50°C.

    Reduction: Sodium borohydride, lithium aluminum hydride; reaction temperature0-25°C.

    Substitution: Amines, thiols; reaction temperature50-80°C.

Major Products Formed

Scientific Research Applications

Ethyl 4-[(2,3-dihydro-1H-indol-1-ylcarbonothioyl)amino]-4-oxobutanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases and disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-[(2,3-dihydro-1H-indol-1-ylcarbonothioyl)amino]-4-oxobutanoate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-4-oxobutanoate
  • Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
  • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives

Uniqueness

Ethyl 4-[(2,3-dihydro-1H-indol-1-ylcarbonothioyl)amino]-4-oxobutanoate is unique due to its specific indole-based structure and the presence of the carbonothioyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H18N2O3S

Molecular Weight

306.4 g/mol

IUPAC Name

ethyl 4-(2,3-dihydroindole-1-carbothioylamino)-4-oxobutanoate

InChI

InChI=1S/C15H18N2O3S/c1-2-20-14(19)8-7-13(18)16-15(21)17-10-9-11-5-3-4-6-12(11)17/h3-6H,2,7-10H2,1H3,(H,16,18,21)

InChI Key

FIOIPJVXOBRNAF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(=O)NC(=S)N1CCC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.